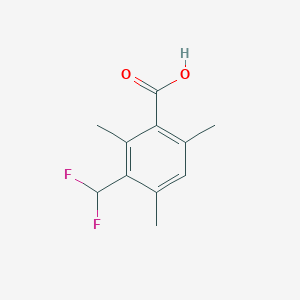

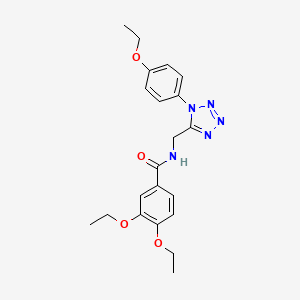

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

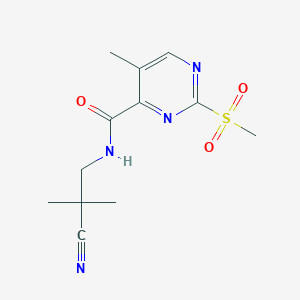

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone is a chemical compound with the linear formula C14H14N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylhydrazine with appropriate carbonyl compounds. This reaction is enhanced tremendously under microwave irradiation compared to the conventional method, resulting in improved yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H14N2O2 . More detailed structural information may be available in specific databases or scientific literature .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes a condensation reaction with 1-azabicyclo [2.2.2]octan-3-one .Physical and Chemical Properties Analysis

The molecular weight of this compound is 242.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., may be available in specific databases or scientific literature .Scientific Research Applications

Solid Phase Organic Synthesis

The electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their utility as linkers for solid phase organic synthesis. These compounds, upon reductive amination with model primary amines, yield benzylic secondary amines, which can then be converted to various derivatives such as ureas, sulfonamides, aryl amides, and alkyl amides. The secondary amide derivatives are cleaved from the support with trifluoroacetic acid, providing products in high purity and essentially quantitative yields (Swayze, 1997).

Anti-Asthmatic Activity

4-Hydroxy-3-methoxybenzaldehyde shows potent anti-inflammatory and analgesic activities, which may relate to its ability to inhibit cyclooxygenase activities and oxidation. In studies on guinea pigs with IgE-mediated asthma, this compound significantly inhibited specific airway resistance in both immediate-phase and late-phase asthmatic responses, as well as reduced recruitment of leukocytes, histamine release, and eosinophil peroxidase and phospholipase A2 activities in bronchoalveolar lavage fluids (Young-Woon Jang et al., 2010).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of compounds related to 4-Hydroxy-3-methoxybenzaldehyde, such as 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, provides insights into their dimeric nature and crystallization. These studies involve characterizing the compounds through spectroscopic techniques and X-ray diffraction, revealing detailed information on the crystal class, cell parameters, and hydrogen bonds within the molecules (G. Thippeswamy et al., 2011).

Biological Activities

Novel chalcone derivatives synthesized from 4-hydroxy-3-methoxy-2-propene derivatives have shown significant biological activities, including free radical scavenging, suppression of lipopolysaccharides-induced NO generation, and anti-excitotoxicity in vitro. These activities are crucial for the development of compounds with potential therapeutic applications in conditions related to oxidative stress and inflammation (Jae-chul Jung et al., 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of a suitable catalyst.", "Starting Materials": [ "4-Hydroxy-3-methoxybenzaldehyde", "Phenylhydrazine", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-Hydroxy-3-methoxybenzaldehyde and phenylhydrazine in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for a suitable period of time.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 6: Characterize the product using suitable analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |

CAS No. |

16435-04-4 |

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-methoxy-4-[(Z)-(phenylhydrazinylidene)methyl]phenol |

InChI |

InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10- |

InChI Key |

BYJHTDOYXMLKFQ-GDNBJRDFSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2)O |

SMILES |

COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

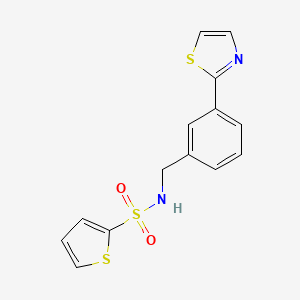

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)

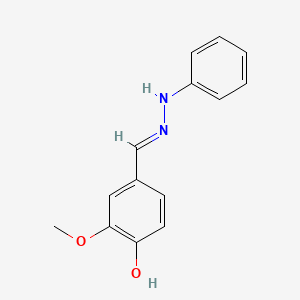

![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

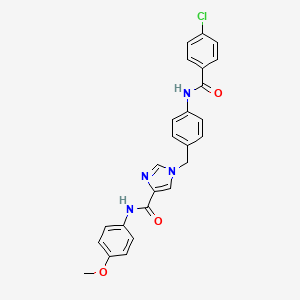

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867166.png)